
4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H19BrN2O3 . It is related to 2-(4-Bromophenoxy)tetrahydro-2H-pyran, a halogenated heterocycle used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of compounds related to “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” involves various methods. For instance, 2-(4-Bromophenoxy)tetrahydropyran can be used to produce 4-bromo-phenol at a temperature of 20°C . Additionally, recent advances in the synthesis of 2H-Pyrans have been discussed, including the nature of different physicochemical factors affecting the valence isomerism between 2H-pyrans and 1-oxatrienes .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” can be analyzed using various tools. The 3D structure of related compounds, such as 2H-Pyran, 3,4-dihydro-, can be viewed using Java or Javascript .
Chemical Reactions Analysis
The chemical reactions involving “4-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)thiophene-2-carboxamide” can be complex. For example, 4-Bromotetrahydropyran can be used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions with boron reagents .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds can provide insights. For example, 4-Bromotetrahydropyran has a molecular weight of 165.03, a refractive index of n20/D 1.497, and a density of 1.467 g/cm3 at 25 °C .
Wissenschaftliche Forschungsanwendungen
- Functionalized Derivatives : Thiophene derivatives play a crucial role in the development of materials for electronics. The model compound 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide (Figure 1) is particularly interesting. It allows facile downhill derivations and can be modified synthetically. The presence of a bromo functionality at position 4 provides a useful handle for halogen exchange or coupling chemistry .
- Directed Derivations : This compound introduces new directed derivations not previously reported, leading to three newly characterized derivatives. The aldehyde group at position 3 yields bench-stable derivatives, while the amide group at position 2 enhances functionalization .
- Thiophene-derived small organic molecules have shown promise in agrochemical applications. While specific studies on this compound are limited, its functional groups suggest potential for use in crop protection or pest control .
- The regioselective synthesis of 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide involves successive direct lithiations and a bromination reaction starting from thiophene. These reactions were carried out at low temperatures, resulting in an overall yield of 47% .
Electronics and Materials Science
Agrochemical Applications
Pharmaceutical Research
Synthetic Chemistry
Eigenschaften
IUPAC Name |
4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c12-8-5-9(17-6-8)10(14)13-7-11(15)1-3-16-4-2-11/h5-6,15H,1-4,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQFZKVODZAISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=CS2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2770676.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770678.png)

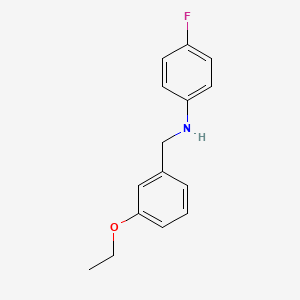
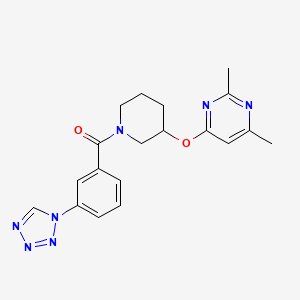
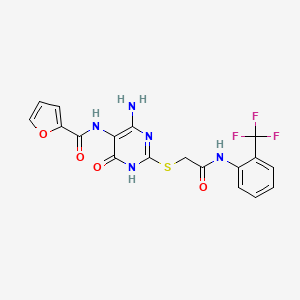
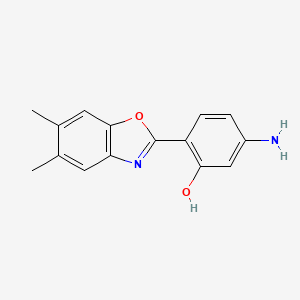
![N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2770686.png)
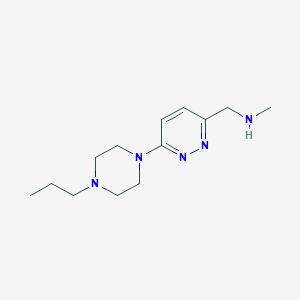
![ethyl 5-[(1-cyanocyclobutyl)carbamoyl]-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2770691.png)

![Ethyl 3-amino-6-butylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2770694.png)
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2770699.png)